4-bromo-1-methyl-N-(prop-2-en-1-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-ALLYL-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring substituted with an allyl group at the N5 position, a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-ALLYL-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 4-bromo-1,3-diketone with hydrazine hydrate under reflux conditions yields 4-bromo-1H-pyrazole.
N-Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 4-bromo-1H-pyrazole with methyl iodide in the presence of a base such as potassium carbonate to obtain 4-bromo-1-methyl-1H-pyrazole.
N-Allylation: The allylation of the pyrazole ring is carried out by reacting 4-bromo-1-methyl-1H-pyrazole with allyl bromide in the presence of a base like sodium hydride.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine or amide source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~5~-ALLYL-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated alkyl groups.
Amide Bond Formation: The carboxamide group can participate in coupling reactions to form peptide bonds or other amide linkages.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of epoxides.
Reduction: Formation of saturated alkyl derivatives.
Scientific Research Applications
N~5~-ALLYL-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N5-ALLYL-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the allyl group can influence its binding affinity and specificity. The carboxamide group can form hydrogen bonds with target proteins, enhancing its interaction.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
- 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
N~5~-ALLYL-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the allyl group at the N5 position, which can impart distinct chemical and biological properties compared to its analogs. The combination of the bromine atom, methyl group, and carboxamide functionality further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C8H10BrN3O |
---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-prop-2-enylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H10BrN3O/c1-3-4-10-8(13)7-6(9)5-11-12(7)2/h3,5H,1,4H2,2H3,(H,10,13) |
InChI Key |
VDSUJYQWBKAANK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.